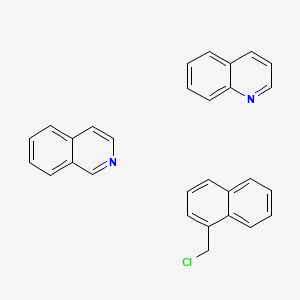
1-(Chloromethyl)naphthalene;isoquinoline;quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquinoline, reaction products with 1-(chloromethyl)naphthalene and quinoline, is a complex compound formed through the interaction of isoquinoline, 1-(chloromethyl)naphthalene, and quinoline. Isoquinoline is a heterocyclic aromatic organic compound, while quinoline is a nitrogen-based heterocyclic aromatic compound. Both compounds are known for their significant roles in various chemical and pharmaceutical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline, reaction products with 1-(chloromethyl)naphthalene and quinoline, involves several steps. The primary synthetic route includes the reaction of isoquinoline with 1-(chloromethyl)naphthalene and quinoline under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
化学反応の分析
Types of Reactions
Isoquinoline, reaction products with 1-(chloromethyl)naphthalene and quinoline, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce quinoline derivatives, while substitution reactions may yield various substituted isoquinoline and quinoline compounds .
科学的研究の応用
Isoquinoline, reaction products with 1-(chloromethyl)naphthalene and quinoline, has numerous applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic applications, including as drugs for treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of isoquinoline, reaction products with 1-(chloromethyl)naphthalene and quinoline, involves interactions with specific molecular targets and pathways. These compounds may interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact mechanism depends on the specific structure and functional groups of the compound .
類似化合物との比較
Similar Compounds
Similar compounds include other isoquinoline and quinoline derivatives, such as:
1-Benzylisoquinoline: Known for its presence in natural alkaloids like papaverine.
2-Phenylquinoline: Studied for its potential biological activities.
3-Methylisoquinoline: Used in various chemical syntheses
Uniqueness
Isoquinoline, reaction products with 1-(chloromethyl)naphthalene and quinoline, is unique due to its specific combination of isoquinoline, 1-(chloromethyl)naphthalene, and quinoline, leading to distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
特性
CAS番号 |
68909-81-9 |
|---|---|
分子式 |
C11H9Cl.C9H7N.C9H7N C29H23ClN2 |
分子量 |
435.0 g/mol |
IUPAC名 |
1-(chloromethyl)naphthalene;isoquinoline;quinoline |
InChI |
InChI=1S/C11H9Cl.2C9H7N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;1-2-6-9-8(4-1)5-3-7-10-9;1-2-4-9-7-10-6-5-8(9)3-1/h1-7H,8H2;2*1-7H |
InChIキー |
RJTBRPFQJPGYJD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=NC=CC2=C1.C1=CC=C2C(=C1)C=CC=C2CCl.C1=CC=C2C(=C1)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


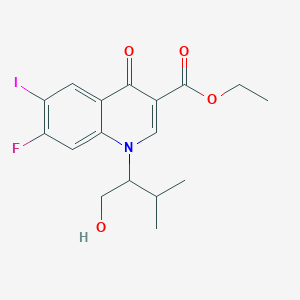
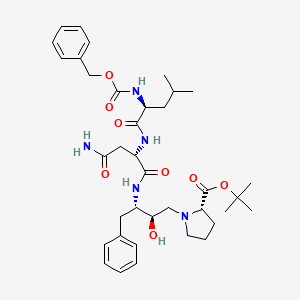

![1-[(Butylsulfanyl)methyl]-4-(4-chlorophenyl)piperazine](/img/structure/B12811081.png)
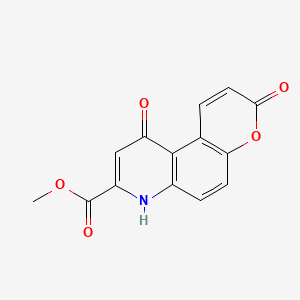
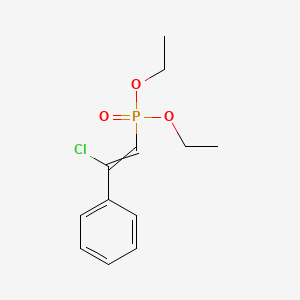
![5,7,8-Trihydro-2-iodo-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B12811100.png)
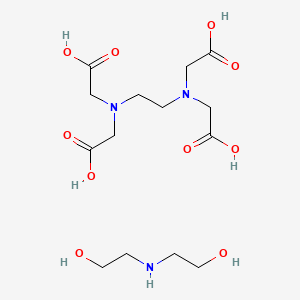

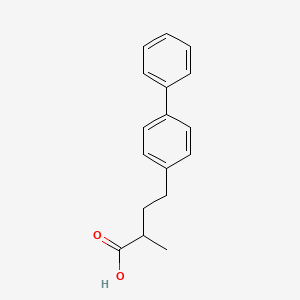

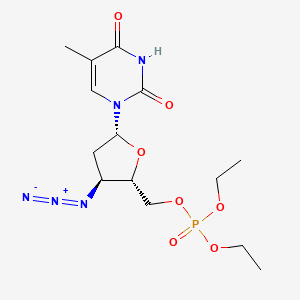
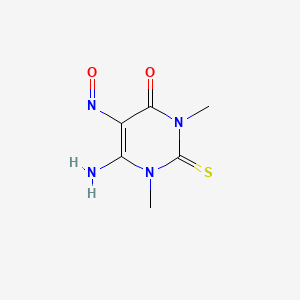
![Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12811130.png)
